N-(4-hydroxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide
Description
N-(4-hydroxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide is a synthetic organic compound that belongs to the class of amides It features a benzamide core with a hydroxyphenyl group and a 3-methylbutanoyl substituent
Properties
IUPAC Name |
N-(4-hydroxyphenyl)-4-(3-methylbutanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)11-17(22)19-14-5-3-13(4-6-14)18(23)20-15-7-9-16(21)10-8-15/h3-10,12,21H,11H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQXEKPTPIHPEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting 4-aminobenzoic acid with an appropriate acylating agent under acidic or basic conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via electrophilic aromatic substitution or through a coupling reaction.
Attachment of the 3-Methylbutanoyl Group: This step involves the acylation of the amine group with 3-methylbutanoyl chloride or an equivalent reagent.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, optimized for yield and purity. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure efficient and cost-effective synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic rings can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4) are commonly employed.
Major Products
Oxidation: Quinones or hydroxyquinones.
Reduction: Amines or partially reduced intermediates.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Exploration of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-hydroxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The hydroxyphenyl group could participate in hydrogen bonding or other interactions with biological targets, while the amide and 3-methylbutanoyl groups could influence its overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-hydroxyphenyl)benzamide: Lacks the 3-methylbutanoyl group, potentially altering its chemical and biological properties.
4-Hydroxy-N-(3-methylbutanoyl)benzamide: Similar structure but with different substitution patterns, affecting its reactivity and applications.
N-(4-hydroxyphenyl)-4-aminobenzamide: Contains an amino group instead of the 3-methylbutanoyl group, leading to different chemical behavior.
Uniqueness
N-(4-hydroxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydroxyphenyl and 3-methylbutanoyl groups allows for diverse interactions and applications that may not be possible with simpler analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
